Methyl[2-(oxetan-2-yl)ethyl]amine
Description
Contextualization of Oxetane (B1205548) and Amine Motifs in Modern Chemical Research
The molecular framework of Methyl[2-(oxetan-2-yl)ethyl]amine (B6235529) brings together two critical functional groups in modern chemical research: the oxetane ring and a secondary amine.
The oxetane motif , a four-membered cyclic ether, has garnered considerable attention in medicinal chemistry. sigmaaldrich.comvulcanchem.com Its strained ring system imparts unique conformational properties and serves as a versatile synthetic intermediate. ambeed.com The incorporation of an oxetane unit into a molecule can significantly enhance its physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity. sigmaaldrich.comambeed.com These characteristics make oxetanes attractive as building blocks in drug discovery, where they can act as surrogates for other functional groups like gem-dimethyl or carbonyl groups, often leading to improved "drug-like" properties. sigmaaldrich.comvulcanchem.com
Similarly, the amine motif is a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one amine functional group. chemicalbook.comscbt.com Amines are crucial for a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). bldpharm.com The basicity of the amine, and therefore its ionization state at physiological pH, can be fine-tuned to optimize interactions with biological targets, improve solubility, and facilitate formulation as stable salts. scbt.combldpharm.com The strategic placement of amine groups is a key consideration in the design of new therapeutic agents. chemicalbook.comuni.lu
Rationale for Fundamental Investigation of this compound
The fundamental investigation of this compound is driven by the synergistic potential of its constituent oxetane and amine functionalities. The compound serves as a valuable molecular scaffold for the synthesis of more complex molecules with potential biological activity. The rationale for its study can be broken down as follows:
Novel Building Block: As a bifunctional molecule, it provides a unique building block for combinatorial chemistry and the generation of libraries of new compounds for high-throughput screening.
Medicinal Chemistry Isostere: The oxetane ring can act as a polar and three-dimensional isostere for other groups, potentially improving the metabolic stability and pharmacokinetic profile of a lead compound. vulcanchem.comshachemlin.com The secondary amine provides a point for further functionalization and can participate in crucial binding interactions with biological targets.
Intermediate for Target Synthesis: The parent compound, oxetan-2-ylmethanamine, is a known key intermediate in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists, highlighting the importance of this structural class in drug development. researchgate.net
While direct research on this compound is not extensively published, the study of its close structural isomers and precursors provides a strong basis for its scientific relevance.
Overview of Research Scope and Methodological Approaches
The investigation of this compound and related compounds typically involves a multi-faceted approach encompassing synthesis, purification, and characterization.
Synthesis: The synthesis of related compounds often involves multi-step sequences. For instance, the precursor oxetan-2-ylmethanamine can be prepared through the ring expansion of an oxirane, followed by the introduction of the amine group. researchgate.net The synthesis of the isomeric Methyl[(oxetan-2-yl)methyl]amine has been reported via a copper-catalyzed coupling reaction. nih.gov A plausible synthetic route to this compound could involve the reductive amination of an appropriate oxetane-containing aldehyde or ketone with methylamine (B109427).
Purification and Characterization: Following synthesis, purification is typically achieved through techniques such as fractional distillation under reduced pressure or chromatography. nih.gov The structural confirmation and purity assessment rely on a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise connectivity and chemical environment of the atoms within the molecule.
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound. nih.gov
The following table summarizes the key molecular descriptors for the closely related structural isomer, Methyl[(oxetan-2-yl)methyl]amine.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| LogP (Partition Coefficient) | 0.89 ± 0.15 |
| Boiling Point (estimated) | 152–154°C |
| Data for the structural isomer Methyl[(oxetan-2-yl)methyl]amine. nih.gov |
Spectroscopic data for Methyl[(oxetan-2-yl)methyl]amine provides a reference for the expected signals for the target compound.
| Spectroscopy | Observed Signals (for Methyl[(oxetan-2-yl)methyl]amine) |
| ¹H NMR | A triplet at δ 4.65–4.70 ppm (oxetane protons), a singlet at δ 2.45–2.55 ppm (methylamine group). |
| Mass Spectrometry | Molecular ion peak at m/z 101.1. |
| Data for the structural isomer Methyl[(oxetan-2-yl)methyl]amine. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-methyl-2-(oxetan-2-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-6-3-5-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
DMRGZRHOEBWLOL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCO1 |
Origin of Product |
United States |
Reactivity and Fundamental Transformations of Methyl 2 Oxetan 2 Yl Ethyl Amine
Oxetane (B1205548) Ring Reactivity
The four-membered oxetane ring is a key structural feature, and its reactivity is largely governed by the inherent ring strain, which is comparable to that of oxiranes. nih.gov This strain makes the ring susceptible to various transformations that are not as readily observed in less strained cyclic ethers like tetrahydrofuran (B95107). nih.govyoutube.com
Nucleophilic Ring-Opening Pathways
The strained nature of the oxetane ring facilitates its opening by a variety of nucleophiles. acs.org This reactivity is a cornerstone of oxetane chemistry, providing a pathway to 1,3-difunctionalized linear chains. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.
Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for attack by even weak nucleophiles. acs.org For 2-substituted oxetanes, such as the one present in Methyl[2-(oxetan-2-yl)ethyl]amine (B6235529), nucleophilic attack generally occurs at the less sterically hindered C-4 position. However, the presence of the side chain at C-2 can influence the regiochemical outcome.
Common nucleophiles that can induce the ring-opening of oxetanes include:
Amines acs.org
Thiols
Grignard reagents youtube.comillinois.edu
Organolithium compounds youtube.com
Azides nih.gov
Cyanides acs.org
The general mechanism for nucleophilic ring-opening under basic or neutral conditions follows an SN2 pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-O bond. khanacademy.org In the case of this compound, intramolecular nucleophilic attack by the secondary amine is also a possibility, which could lead to the formation of a substituted piperidine (B6355638) derivative, although this would be a disfavored 5-endo-tet cyclization. More likely is the intermolecular reaction with other nucleophiles present in the reaction mixture.
| Nucleophile | Reaction Conditions | Major Product Type | Reference |
| Grignard Reagents (e.g., PhMgBr) | Lewis Acid (e.g., TMSOTf) | 3-Substituted-1-propanol | illinois.edu |
| Organolithium Reagents (e.g., PhLi) | Lewis Acid (e.g., TMSOTf) | 3-Substituted-1-propanol | illinois.edu |
| Amines | Acid catalysis | 3-Amino-1-propanol | acs.org |
| Azide (B81097) (N₃⁻) | Alkylating agent (e.g., MeOTf), then NaN₃ | 1-Azido-3-alkoxypropane derivative | nih.gov |
Electrophilic Activation and Subsequent Transformations
The oxetane ring can be activated by electrophiles, most notably Lewis acids and Brønsted acids. nih.govnih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The coordination of a Lewis acid to the oxetane oxygen polarizes the C-O bonds and can lead to the formation of a carbocationic intermediate, particularly if the oxetane is substituted with stabilizing groups. nih.gov
For this compound, electrophilic activation would likely be followed by ring-opening, either by an external nucleophile or by the counter-anion of the electrophile. The regioselectivity of this process would be highly dependent on the stability of the potential carbocationic intermediates. A carbocation at the C-2 position would be secondary and potentially stabilized by the adjacent oxygen atom, while a carbocation at the C-4 position would be primary.
Stability of the Oxetane Ring Under Diverse Reaction Conditions
Despite its ring strain, the oxetane ring exhibits considerable stability under a range of reaction conditions, a property that has made it an attractive motif in medicinal chemistry. nih.govnih.gov The stability is particularly pronounced for 3,3-disubstituted oxetanes, where steric hindrance protects the ring from nucleophilic attack. nih.gov However, even 2-substituted oxetanes like the one in this compound can be stable to a variety of reagents.
The oxetane ring is generally stable under:
Basic conditions chemrxiv.org
Reductive conditions (e.g., H₂/Pd, NaBH₄) nih.gov
Certain oxidative conditions chemrxiv.org
Conditions for many standard protecting group manipulations chemrxiv.org
However, the ring is susceptible to opening under strongly acidic conditions or at high temperatures, especially in the presence of nucleophiles. nih.govacs.org The presence of an internal nucleophile, such as the amine group in this compound, can potentially lead to intramolecular ring-opening under acidic conditions. nih.govacs.org
| Condition | Stability of Oxetane Ring | Reference |
| H₂/Pd catalyst | Stable | nih.gov |
| NaBH₄ | Stable | nih.gov |
| Strong Acid (e.g., HCl) | Prone to ring-opening | nih.govacs.org |
| High Temperature | Can be unstable | acs.org |
| Basic Hydrolysis (e.g., for ester cleavage) | Stable | chemrxiv.org |
Amine Functional Group Reactivity
The secondary amine in this compound is a key site of reactivity, capable of acting as both a nucleophile and a base.
Nucleophilicity and Protonation Behavior of the Amine
The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. chemguide.co.uk Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, although steric hindrance can sometimes diminish this effect. masterorganicchemistry.com The amine in this compound can participate in a variety of nucleophilic substitution and addition reactions. For example, it can react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes. chemguide.co.ukyoutube.com
The basicity of the amine is a measure of its ability to accept a proton. The introduction of an oxetane ring in proximity to an amine can influence its pKa. acs.org This effect is attributed to the polar nature of the oxetane ring. The amine can be readily protonated by acids to form the corresponding ammonium (B1175870) salt. This protonation is a fundamental property that affects the solubility and reactivity of the molecule. The protonated form is generally more water-soluble and less nucleophilic.
The nucleophilicity of the amine allows it to undergo reactions such as:
Alkylation: Reaction with alkyl halides to form a tertiary amine. chemguide.co.uk
Acylation: Reaction with acyl chlorides or anhydrides to form an amide. chemguide.co.uk
Michael Addition: Addition to α,β-unsaturated carbonyl compounds. mdpi.com
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a tertiary amine.
The interplay between the oxetane's stability and the amine's nucleophilicity is a defining characteristic of this compound, offering a range of possibilities for its application in the synthesis of more complex molecules.
N-Alkylation, N-Acylation, and N-Derivatization Reactions
The secondary amine functionality in this compound serves as a versatile handle for a variety of derivatization reactions, including N-alkylation and N-acylation. These transformations are fundamental in modifying the compound's steric and electronic properties, which can be crucial for its application in medicinal chemistry and materials science.
N-Alkylation: The nitrogen atom can be alkylated using standard procedures. For instance, reaction with alkyl halides in the presence of a non-nucleophilic base to scavenge the resulting acid is a common strategy. The choice of base and solvent can influence the reaction efficiency and minimize the formation of quaternary ammonium salts. N-methyl-substituted amines are known to be significantly more reactive towards alkylating agents like dichloromethane (B109758) than their N-ethyl counterparts. scispace.com
N-Acylation: Acylation of the secondary amine is readily achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. These reactions are generally high-yielding and provide stable amide products. For example, the related compound 2-amino-3-ethoxycarbonyl-N-aryl-benz[f]indole-4,9-dione can be synthesized via intramolecular cyclization where an amine is acylated. koreascience.kr A patent describes the use of 1,1-carbonyldiimidazole for amide coupling reactions involving oxetan-2-ylmethanamine, a structurally similar primary amine. google.com
N-Derivatization: Beyond simple alkylation and acylation, the secondary amine can undergo a range of other derivatization reactions. These include reactions with sulfonyl chlorides to form sulfonamides, with isocyanates to form ureas, and with isothiocyanates to yield thioureas. Such derivatizations are valuable for creating libraries of compounds for biological screening. The reactivity of the amine allows for its incorporation into more complex molecular scaffolds.
Interactive Table: Representative N-Derivatization Reactions
| Reagent Class | Product Type | General Conditions |
|---|---|---|
| Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| Acyl Chloride (RCOCl) | Amide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) |
| Anhydride ((RCO)₂O) | Amide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) |
| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) |
Oxidation and Reduction Chemistry of the Tertiary Amine
The tertiary amine resulting from the N-alkylation of this compound can undergo oxidation to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are polar, water-soluble compounds and can sometimes be reduced back to the parent amine using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Direct reduction of the amine functionality is not a common transformation under standard conditions. However, the cleavage of N-alkyl groups (N-dealkylation) is a significant reaction, particularly in the context of drug metabolism and the synthesis of pharmaceutical intermediates. nih.gov This can be achieved through various methods, including the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates. nih.gov Electrochemical methods have also been employed for the N-dealkylation of various pharmaceuticals. nih.gov
Synergistic and Antagonistic Effects Between Oxetane and Amine Moieties
Electronic Inductive Effects on Localized Reactivity Centers
The oxetane ring and the amine group in this compound exert mutual electronic inductive effects that influence their respective reactivities. The oxygen atom of the oxetane ring, being highly electronegative, creates a dipole moment and can act as a hydrogen-bond acceptor. acs.orgnih.gov This can influence the basicity of the proximal amine. Studies on similar oxetane-containing compounds have shown that the introduction of an oxetane motif can beneficially affect the basicity of nearby amines. acs.org The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it an excellent Lewis base. acs.org
Intramolecular Cyclization and Transannular Interactions
The spatial proximity of the oxetane and amine functionalities in certain conformations of this compound could potentially lead to intramolecular reactions. While direct intramolecular cyclization involving the secondary amine and the oxetane ring is not commonly reported for this specific molecule under normal conditions, related systems demonstrate the possibility of such interactions. For instance, intramolecular cyclization of N-Boc aniline-tethered epoxides can lead to the formation of oxazolidinone and oxazinanone derivatives. rsc.org
Transannular interactions, which are through-space interactions between non-adjacent atoms in a ring system, are a known phenomenon in medium-sized rings and can also occur in flexible acyclic molecules that can adopt cyclic conformations. uni-due.de In the case of this compound, a folded conformation could bring the nitrogen atom in proximity to one of the carbon atoms of the oxetane ring, potentially leading to a weak nucleophilic interaction. However, the high ring strain of the oxetane makes it relatively stable to nucleophilic attack unless activated by a Lewis or Brønsted acid. nih.govresearchgate.net
Mechanistic Studies of Key Reactions
Elucidation of Reaction Intermediates and Transition States
Detailed mechanistic studies specifically on the reactions of this compound are not extensively documented in the available literature. However, the mechanisms of the fundamental transformations it undergoes can be inferred from studies on analogous systems.
For N-alkylation reactions, the mechanism is typically a standard S_N2 process where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction proceeds through a pentacoordinate transition state.
The mechanism of N-acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride from an acyl chloride) to form the stable amide product.
Ring-opening reactions of the oxetane moiety, which are more likely to occur under acidic conditions, proceed via protonation of the oxetane oxygen, followed by nucleophilic attack by a suitable nucleophile. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) is influenced by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. Computational studies on the unimolecular reactions of 2-methyloxetanyl radicals have identified various ring-opening pathways and transition states. acs.org
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies specifically quantifying the reaction rates of this compound are not readily found in peer-reviewed sources. However, the fundamental reactivity of the oxetane ring and secondary amines allows for qualitative predictions. The reactions involving this compound would likely follow well-established kinetic models for bimolecular nucleophilic substitutions or ring-opening reactions.
The rate of reaction is expected to be significantly influenced by the concentration of the reactants, the temperature, and the presence of catalysts. For instance, in reactions involving the opening of the oxetane ring by a nucleophile, the rate law would likely be second-order, being first-order with respect to both this compound (acting as the electrophile due to the strained ring) and the nucleophilic species.
Hypothetical reaction rate data for a generalized reaction, such as the acid-catalyzed ring-opening, can be represented in the following table:
| Experiment | [this compound] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.01 | k (0.1)(0.01) |
| 2 | 0.2 | 0.01 | k (0.2)(0.01) |
| 3 | 0.1 | 0.02 | k (0.1)(0.02) |
| Note: 'k' represents the rate constant, which would need to be experimentally determined. |
Solvent Effects on Reaction Pathways
The choice of solvent is anticipated to have a profound impact on the reaction pathways of this compound. The solvent's polarity, proticity, and coordinating ability can influence the stability of reactants, transition states, and products, thereby directing the course of a reaction.
For reactions involving the nucleophilic amine, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) would be suitable as they can solvate cations well while leaving the nucleophile relatively free to react.
In the case of oxetane ring-opening reactions, the solvent's role is more complex. Protic solvents, like water or alcohols, can participate in the reaction by acting as a nucleophile or by stabilizing charged intermediates through hydrogen bonding. For example, in an acid-catalyzed ring-opening, a protic solvent can stabilize the developing positive charge on the oxygen atom of the oxetane ring in the transition state, thus accelerating the reaction.
The influence of solvent polarity on a hypothetical reaction can be summarized as follows:
| Solvent | Dielectric Constant (ε) | Expected Effect on Sₙ2-type Reaction at Amine | Expected Effect on Acid-Catalyzed Ring-Opening |
| Hexane | 1.9 | Slow reaction rate | Very slow reaction rate |
| Dichloromethane | 9.1 | Moderate reaction rate | Moderate reaction rate |
| Acetone | 21 | Moderate to fast reaction rate | Moderate to fast reaction rate |
| Ethanol (B145695) | 24.5 | Can act as a competing nucleophile | Accelerates reaction through stabilization of transition state |
| Water | 80.1 | Can act as a competing nucleophile; may lead to side products | Significantly accelerates reaction |
The oxetane ring itself is a key functional group, and its reactivity is a subject of broader chemical interest. beilstein-journals.org The synthesis of related compounds, such as oxetan-2-ylmethanamine, often involves multi-step processes where solvent choice is critical for achieving desired yields and minimizing side reactions. google.comgoogle.com For instance, the use of solvents like tetrahydrofuran (THF) or ethanol is common in the synthesis of related amine-containing oxetanes. google.com The unimolecular reactions of radicals derived from substituted oxetanes have also been studied, indicating the complexity of potential reaction pathways under specific conditions. acs.org
Theoretical and Computational Investigations of Methyl 2 Oxetan 2 Yl Ethyl Amine
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio molecular orbital theory would be employed to model Methyl[2-(oxetan-2-yl)ethyl]amine (B6235529). rsc.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its reactivity.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. fiveable.me The HOMO is the site of nucleophilic attack (electron donation), while the LUMO is the site of electrophilic attack (electron acceptance). fiveable.me For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the oxygen atom of the oxetane (B1205548) ring, indicating these are the most nucleophilic centers. The LUMO would likely be distributed across the C-O bonds of the strained ring, suggesting these are susceptible to cleavage.
Charge Distribution: Analysis of atomic charges, often calculated using methods like Mulliken population analysis or Atomic Dipole Moment Corrected Hirshfeld (ADCH), quantifies the partial positive or negative charge on each atom. rsc.org In protonated oxetane (Ox-H+), for example, calculations show that the oxygen atom's positive charge increase makes the adjacent carbon atoms more electrophilic and thus prone to nucleophilic attack. rsc.org A similar analysis for this compound would precisely map its electrostatic potential, highlighting the polar nature of the C-O and N-H bonds and identifying regions susceptible to intermolecular interactions like hydrogen bonding. nih.gov
Table 1: Illustrative Electronic Properties of Protonated Oxetane (Ox-H⁺) vs. Oxetane (Ox) This table presents calculated atomic charge data for the parent oxetane system to illustrate the type of information gained from electronic structure analysis. The data is based on findings from studies on oxetane polymerization.
| Atom | ADCH Charge in Oxetane (Ox) | ADCH Charge in Protonated Oxetane (Ox-H⁺) |
| Oxygen | -0.287 | -0.221 |
| Adjacent Carbon | -0.026 | -0.013 |
| Data sourced from computational studies on oxetane polymerization. rsc.org |
The flexible ethylamine (B1201723) side chain of this compound allows for multiple spatial arrangements (conformers). Conformational analysis systematically explores these possibilities to identify the most stable, low-energy structures. By rotating the single bonds (C-C, C-N, and C-O) and calculating the potential energy of each resulting conformation, an energy landscape can be mapped. This landscape reveals the global minimum (the most stable conformer) and other local minima, as well as the energy barriers for converting between them.
The oxetane ring itself is not planar but adopts a puckered conformation to relieve some eclipsing strain. acs.orgmdpi.com The puckering angle in unsubstituted oxetane is small (around 8.7°–10.7°), but substitution, as in the case of this compound, is expected to increase this angle. acs.orgmdpi.combeilstein-journals.org Computational studies would determine the preferred orientation of the ethylamine substituent relative to the ring (axial vs. equatorial) and the rotational preferences of the side chain, which are critical for predicting how the molecule interacts with other molecules, such as biological receptors. acs.org
Table 2: Structural Parameters of the Oxetane Ring These values for the parent oxetane ring illustrate the geometric data obtained from quantum chemical calculations. Bond angles are significantly distorted from the ideal tetrahedral angle of 109.5° due to ring strain.
| Parameter | Experimental Value (X-ray at 90 K) |
| C–O Bond Length | 1.46 Å |
| C–C Bond Length | 1.53 Å |
| C–O–C Bond Angle | 90.2° |
| C–C–O Bond Angle | 92.0° |
| C–C–C Bond Angle | 84.8° |
| Data sourced from X-ray crystallographic investigations of oxetane. acs.org |
The four-membered oxetane ring possesses significant ring strain due to its compressed bond angles, which deviate substantially from the ideal sp³ tetrahedral angle. nih.gov This inherent strain is a major determinant of the ring's reactivity, particularly its susceptibility to ring-opening reactions. acs.orgresearchgate.net The strain energy of unsubstituted oxetane is experimentally and computationally determined to be approximately 25.5 kcal/mol (106 kJ/mol). mdpi.combeilstein-journals.orgnih.gov
Computational methods can precisely calculate this strain energy for this compound. A common approach involves using isodesmic or homodesmotic reactions. In these theoretical reactions, the number and type of chemical bonds are conserved on both the reactant and product sides, which allows for a high degree of error cancellation in the calculations. The calculated enthalpy change of such a reaction directly corresponds to the strain energy of the cyclic compound. This value is crucial for understanding the thermodynamic driving force behind reactions that relieve this strain.
Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming a molecule's structure.
Vibrational Frequencies: Calculations can determine the frequencies and intensities of infrared (IR) absorption bands. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C-O, C-N, N-H, and C-H bonds, or the puckering motion of the oxetane ring. umanitoba.ca For this compound, this would allow for the assignment of peaks in an experimental IR spectrum to specific functional groups and vibrational modes.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy. These calculations would provide a theoretical NMR spectrum that can be compared with experimental results to confirm the structural assignment. For instance, calculations for the parent oxetane show distinct signals for the methylene (B1212753) protons adjacent to the oxygen (α-protons) versus the other methylene protons (β-protons). researchgate.net For this compound, these predictions would help assign the complex splitting patterns arising from the chiral center and the diastereotopic protons on the ring.
Table 3: Illustrative ¹H NMR Chemical Shifts for Oxetane This table shows the characteristic chemical shifts for the protons in the parent oxetane ring, demonstrating the type of data that can be predicted computationally.
| Protons | Chemical Shift (ppm) in CDCl₃ |
| -O-CH ₂- (α-protons) | 4.65 |
| -C-CH ₂-C- (β-protons) | 2.61 |
| Data sourced from ¹H NMR spectral data of oxetane. researchgate.net |
Computational Modeling of Reaction Mechanisms
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, mapping out the entire reaction pathway from reactants to products.
To understand how a reaction occurs, chemists must characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier of the reaction.
Transition State Localization: For a potential reaction of this compound, such as an acid-catalyzed ring-opening, computational algorithms are used to locate the exact geometry of the transition state. rsc.org This TS structure would reveal the extent of bond-breaking and bond-forming at the peak of the energy barrier. For instance, in the ring-opening of oxetane, the TS geometry shows an elongated C-O bond that is partially broken and a new bond to the incoming nucleophile that is partially formed. rsc.orgrsc.org
Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is located, an IRC calculation is performed. This traces the reaction pathway downhill from the transition state in both forward and reverse directions. rsc.org The IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a complete and continuous map of the reaction mechanism. This analysis provides definitive evidence for the proposed pathway and ensures no intermediate steps have been missed. rsc.org
Table 4: Illustrative Calculated Reaction Barriers for Oxetane Ring-Opening This table provides an example of thermodynamic data obtained from computational modeling of a reaction mechanism, in this case, the ring expansion of an epoxide to form an oxetane ring.
| Reaction Step | Activation Energy (kcal/mol) |
| Epoxide to Oxetane | 13–17 |
| Oxetane to Tetrahydrofuran (B95107) (THF) | 25 |
| Data sourced from density functional theory modeling. acs.org |
Elucidation of Regioselectivity and Stereoselectivity via Computational Methods
The ring-opening of 2-substituted oxetanes is a critical reaction, and its outcome is governed by the regioselectivity of the nucleophilic attack. In the case of this compound, the intramolecular nucleophilic attack of the secondary amine on the oxetane ring is a plausible transformation, potentially leading to a substituted azetidine. Alternatively, intermolecular reactions with external nucleophiles can occur at either of the two electrophilic carbons of the oxetane ring (C2 or C4).
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the regioselectivity of such reactions. By calculating the activation energies for the different possible reaction pathways, the most likely product can be identified. The regioselectivity is influenced by both steric and electronic factors. The ethylamine substituent at the C2 position of the oxetane ring introduces significant steric hindrance, which would be expected to disfavor nucleophilic attack at this position.
Theoretical calculations performed on analogous 2-substituted oxetanes have shown that under acidic conditions, the reaction often proceeds via an SN1-like mechanism, with the formation of a partial positive charge on the more substituted carbon, leading to attack at this site. researchgate.net Conversely, under neutral or basic conditions, an SN2 mechanism is more likely, where the nucleophile attacks the less sterically hindered carbon. researchgate.net
In the context of an intramolecular reaction for this compound, the formation of a five-membered ring (via attack at C2) versus a seven-membered ring (via attack at C4) would be compared. However, for intermolecular reactions, the attack of an external nucleophile is generally favored at the less substituted C4 position. To provide a quantitative insight, hypothetical activation energies for the nucleophilic attack of a generic nucleophile (Nu-) on the protonated form of this compound have been calculated and are presented in Table 1.
| Reaction Pathway | Attacked Carbon | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Intermolecular Attack | C4 (less substituted) | 15.2 | Major |
| Intermolecular Attack | C2 (more substituted) | 22.5 | Minor |
| Hypothetical data based on theoretical models of SN2 reactions on substituted oxetanes. |
Stereoselectivity is another crucial aspect, particularly when the reaction creates a new stereocenter. For this compound, which is chiral, the stereochemical outcome of the ring-opening reaction is of significant interest. Computational studies on similar systems have revealed that SN2 reactions on oxetanes proceed with a clean inversion of stereochemistry at the attacked carbon. acs.org Theoretical models can precisely predict the transition state geometries and the resulting stereoisomers.
Prediction of Reactivity Patterns under Varying Conditions
The reactivity of this compound is expected to be highly dependent on the reaction conditions, such as pH and the nature of the solvent. The secondary amine group (pKa ~10-11) will be protonated under acidic conditions, rendering it non-nucleophilic for intramolecular reactions and increasing the electrophilicity of the oxetane ring for intermolecular attack.
Computational models can simulate these effects by explicitly considering the protonation state of the molecule and the dielectric constant of the solvent. Under acidic conditions, the activation energy for the ring-opening by an external nucleophile is significantly lowered due to the activation of the oxetane oxygen through protonation. Under basic conditions, the amine remains neutral and can potentially act as an internal nucleophile, although this is generally a slower process compared to intermolecular reactions with stronger, external nucleophiles.
The predicted reactivity patterns under different pH conditions are summarized in Table 2.
| Condition | Dominant Species | Predicted Reactivity | Plausible Reaction Type |
| Acidic (pH < 7) | Protonated Amine | Enhanced oxetane reactivity towards external nucleophiles. | SN1/SN2 ring-opening. |
| Neutral (pH ~ 7) | Mixture | Moderate reactivity. | SN2 ring-opening. |
| Basic (pH > 10) | Neutral Amine | Amine can act as an internal or external nucleophile. | Intramolecular cyclization or intermolecular nucleophilic addition. |
| Predictions based on general principles of acid-base chemistry and reaction mechanisms. |
Molecular Dynamics and Simulation Studies
Dynamic Behavior and Conformational Flexibility
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. youtube.comyoutube.com For this compound, the key flexible bonds are the C-C and C-N bonds of the ethylamine side chain. MD simulations can reveal the preferred conformations and the energy barriers between them.
The conformational flexibility is crucial for its interaction with biological targets or other molecules. The relative orientation of the oxetane ring and the methylamino group is determined by the torsional angles along the ethyl chain. It is anticipated that there will be several low-energy conformations, with the extended (anti) conformation and various gauche conformations being the most populated.
A representative, albeit hypothetical, distribution of conformer populations at room temperature, as would be obtained from a long-timescale MD simulation, is presented in Table 3.
| Conformer | Dihedral Angle (O-C2-C-N) | Relative Population (%) | Calculated Relative Energy (kcal/mol) |
| Anti | ~180° | 65 | 0.0 |
| Gauche (+) | ~+60° | 15 | 1.2 |
| Gauche (-) | ~-60° | 15 | 1.2 |
| Eclipsed | ~0° | 5 | 3.5 |
| Hypothetical data based on typical conformational preferences of alkyl chains. |
Intermolecular Interactions and Solvation Effects (Theoretical Modeling)
Theoretical modeling, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvation models, can quantify these interactions. nih.govacs.org In aqueous solution, it is expected that water molecules will form a structured solvation shell around the polar functional groups. nih.gov These interactions stabilize the molecule and can influence its conformational preferences. researchgate.net
The strength of these intermolecular interactions can be estimated through computational methods. For instance, the interaction energy of the key functional groups with a single water molecule can be calculated. These values provide insight into the molecule's solubility and its ability to participate in hydrogen bonding networks. A summary of such hypothetical calculated interaction energies is provided in Table 4.
| Functional Group | Interaction Type | Calculated Interaction Energy with Water (kcal/mol) |
| Oxetane Oxygen | Hydrogen Bond Acceptor | -4.5 |
| Amine Nitrogen | Hydrogen Bond Acceptor | -5.2 |
| Amine Hydrogen | Hydrogen Bond Donor | -3.8 |
| Hypothetical data based on typical hydrogen bond strengths for similar functional groups. |
These computational approaches provide a detailed, atomistic view of the chemical and physical properties of this compound, offering valuable predictions that can guide experimental studies and the design of new molecules with tailored properties.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of "Methyl[2-(oxetan-2-yl)ethyl]amine". It offers the ability to determine the elemental composition of the molecule and its byproducts with high accuracy, which is crucial for identifying unknown products in complex reaction mixtures. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed to generate ions of the target analyte for mass analysis.
In a typical reaction monitoring setup, small aliquots of the reaction mixture are withdrawn at regular intervals and subjected to HRMS analysis. This allows for the tracking of the consumption of starting materials and the formation of "this compound" and any intermediates or side products. The high mass accuracy of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the confident identification of molecular formulas.
Table 1: Illustrative HRMS Data for Reaction Monitoring
| Time (min) | Reactant A (m/z) | Reactant B (m/z) | This compound (B6235529) (m/z) | Byproduct X (m/z) |
|---|---|---|---|---|
| 0 | 150.1021 | 75.0578 | 0 | 0 |
| 15 | 120.0815 | 50.0312 | 25.1234 | 5.6789 |
| 30 | 90.0609 | 25.0046 | 50.2468 | 10.1234 |
| 60 | 45.0303 | 5.0012 | 75.3702 | 15.4567 |
Note: The m/z values are hypothetical and for illustrative purposes only.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For "this compound," advanced NMR techniques are essential for confirming its constitution, as well as for determining its stereochemistry and preferred conformations.
Two-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of "this compound". Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons.
For stereochemical and conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly informative. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the three-dimensional arrangement of the molecule. For instance, NOE correlations between the protons of the methyl group and specific protons on the oxetane (B1205548) ring or the ethyl chain can help to define the molecule's folded or extended conformations in solution.
Table 2: Expected NOESY/ROESY Correlations for Conformational Analysis of this compound
| Interacting Protons | Expected Correlation | Conformational Implication |
|---|---|---|
| Methyl protons ↔ Oxetane ring protons | Strong | Folded conformation |
| Methyl protons ↔ Ethyl chain protons (adjacent to N) | Strong | Extended conformation |
To trace the mechanistic pathways leading to the formation of "this compound," isotopic labeling studies can be employed. By selectively replacing certain atoms in the starting materials with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the fate of these atoms can be followed throughout the reaction using NMR and mass spectrometry. For example, using a ¹³C-labeled precursor for the ethyl group would result in a "this compound" molecule with a specific ¹³C-labeled carbon, which can be easily identified in the ¹³C NMR spectrum. This allows for the unambiguous determination of bond-forming and bond-breaking steps in the reaction mechanism.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of a salt of "this compound" can be obtained, X-ray diffraction analysis can yield precise bond lengths, bond angles, and torsional angles. This information is invaluable for validating the structure determined by other spectroscopic methods and for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Table 3: Hypothetical Crystallographic Data for a Salt of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.4 |
| Volume (ų) | 985.2 |
Note: The crystallographic data are hypothetical and for illustrative purposes only.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
Since "this compound" possesses a stereocenter at the 2-position of the oxetane ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a chiral molecule. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic transitions of the chromophores in a chiral environment. Vibrational Circular Dichroism (VCD) provides analogous information in the infrared region, probing the vibrational modes of the molecule. By comparing the experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration can be unambiguously assigned.
In Situ Spectroscopy and Reaction Progress Monitoring (e.g., IR, Raman, UV-Vis) for Mechanistic Insights
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling. Infrared (IR) and Raman spectroscopy can be used to follow the changes in vibrational modes associated with the functional groups of the reactants and products. For instance, the disappearance of a characteristic vibrational band of a starting material and the appearance of new bands corresponding to "this compound" can be monitored over time to obtain kinetic data. UV-Vis spectroscopy can also be employed if the reactants or products have suitable chromophores. This continuous monitoring provides valuable mechanistic insights by enabling the detection of transient intermediates and the determination of reaction kinetics.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Role of Methyl 2 Oxetan 2 Yl Ethyl Amine As a Building Block in Complex Chemical Synthesis
Development of New Reaction Methodologies Utilizing its Unique Structural Features
The distinct structural features of Methyl[2-(oxetan-2-yl)ethyl]amine (B6235529), namely the strained four-membered ether and the adjacent secondary amine, have spurred the development of novel synthetic methodologies. A key area of exploration is the catalytic ring-opening of the oxetane (B1205548). Lanthanide triflates, such as those of ytterbium, neodymium, and gadolinium, have proven to be effective catalysts for the regioselective ring-opening of oxetanes with amines, a reaction that is otherwise challenging under basic conditions. utexas.edu This methodology provides a direct route to γ-amino alcohols, which are valuable synthetic intermediates.
The presence of the oxetane ring also exerts a significant electronic effect on the adjacent amine. It has been shown to lower the basicity (pKa) of the amine group compared to a simple alkyl substituent. utexas.eduacs.org This modulation of basicity can be a crucial design element in the synthesis of drug candidates, as it can influence their pharmacokinetic properties, such as reducing unwanted tissue accumulation. acs.org
Moreover, the development of synthetic routes to oxetane-containing amines has itself led to new methodological advancements. For example, efficient, large-scale preparations of (S)-oxetan-2-ylmethanamine have been developed, starting from precursors like (S)-2-((benzyloxy)methyl)oxirane and involving a key ring-expansion step. google.com These multi-step sequences often require careful optimization of reaction conditions to achieve high yields and enantiopurity.
The inherent reactivity of the oxetane ring towards ring-opening polymerization has also been a subject of study, although not specifically with this compound. Anionic ring-opening polymerization of other substituted oxetanes has been demonstrated, leading to the formation of polyethers with potential applications in materials science. acs.org
Contributions to the Design of Advanced Chemical Reagents and Catalysts
While the direct application of this compound as a catalyst or advanced reagent is not yet widely documented, its structural motifs are present in established classes of ligands and reagents. The oxazoline (B21484) functional group, which can be synthesized from oxetane precursors, is a cornerstone of many successful chiral ligands for asymmetric catalysis, such as the Box and PyBox families. nih.gov The ability to readily access oxazolines from oxetanes opens up new avenues for the design and synthesis of novel ligand architectures.
The secondary amine functionality in this compound allows for its potential use as a scaffold for building more complex ligands. Nitrogen-containing heterocycles are known to act as ligands in coordination chemistry, forming complexes with transition metals that are valuable in catalysis and materials synthesis. acs.org The unique steric and electronic properties conferred by the oxetane moiety could lead to the development of novel catalysts with enhanced reactivity or selectivity.
Furthermore, the ability of the oxetane ring to act as a polar, metabolically stable isostere for other functional groups, such as gem-dimethyl or carbonyl groups, is a significant contribution to the design of advanced chemical entities, particularly in medicinal chemistry. beilstein-journals.orgacs.org By replacing a metabolically labile group with a stable oxetane, chemists can design more robust molecules with improved pharmacokinetic profiles. acs.org The introduction of an oxetane can also improve the aqueous solubility of a compound, a desirable property for drug candidates. acs.org
Future Research Directions and Unexplored Avenues
Development of Highly Sustainable and Green Synthetic Protocols
The synthesis of oxetanes, including derivatives like methyl[2-(oxetan-2-yl)ethyl]amine (B6235529), has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov Future research will undoubtedly focus on developing more sustainable and environmentally friendly synthetic strategies. This includes the exploration of catalytic methods that minimize the use of stoichiometric reagents and operate under milder conditions. beilstein-journals.org
Exploration of Unconventional Reactivity Modes and Catalytic Systems
The inherent ring strain of the oxetane (B1205548) moiety in this compound makes it susceptible to ring-opening reactions, a characteristic that has been widely exploited in synthesis. nih.govnih.gov However, future research should delve into more unconventional reactivity modes. For instance, investigating the selective functionalization of the intact oxetane ring without cleavage is a significant challenge and a key area for development. nih.govacs.org This could involve the use of transition-metal catalysis to achieve C-H activation at specific positions on the oxetane ring, allowing for the introduction of new functional groups. morressier.com
Moreover, the development of novel catalytic systems for the synthesis and modification of oxetanes is crucial. acs.org This includes exploring the use of chiral Brønsted acids or Lewis acids to catalyze enantioselective reactions, leading to the synthesis of specific stereoisomers of this compound and related compounds. acs.orgnih.gov The discovery of new catalytic transformations that exploit the unique electronic properties of the strained oxetane ring could open up entirely new synthetic pathways. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of oxetane-containing compounds, the integration of their synthesis with modern technologies like flow chemistry and automated synthesis platforms is a critical future direction. nih.govresearchgate.net Flow chemistry offers several advantages over traditional batch processes, including improved safety, better reaction control, and the potential for higher yields and purity. nih.gov The development of robust flow chemistry protocols for the synthesis of this compound would enable its rapid and efficient production on a larger scale. nih.gov
Furthermore, automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.netresearchgate.net By systematically varying the substituents on the amine or the oxetane ring, researchers can quickly explore the structure-activity relationships of these compounds for various applications. researchgate.net This high-throughput approach is particularly valuable in drug discovery, where the rapid synthesis and screening of large numbers of compounds are essential. nih.govresearchgate.net
Advanced Computational Design for Predictive Chemical Transformation
Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. mdpi.comethz.ch Density functional theory (DFT) calculations can be used to predict the reactivity of the molecule, model reaction pathways, and understand the mechanisms of catalytic transformations. ethz.chnih.gov This predictive power can help researchers to design more efficient synthetic routes and to identify promising new reactions. mdpi.com
For instance, computational studies can be used to screen potential catalysts for specific transformations, saving significant experimental time and resources. ethz.ch They can also be used to predict the physicochemical properties of novel derivatives, such as their solubility and metabolic stability, which is crucial for applications in medicinal chemistry. nih.govnih.gov By combining computational modeling with experimental validation, researchers can accelerate the pace of discovery and innovation in the field of oxetane chemistry. nih.gov
Discovery of Novel Derivatization and Functionalization Strategies
The future of this compound research will also depend on the discovery of novel strategies for its derivatization and functionalization. acs.orgthieme-connect.com While the amine group provides a convenient handle for modification, developing methods to selectively functionalize other parts of the molecule, particularly the oxetane ring, is a key objective. thieme-connect.com
This could involve the development of new ring-opening reactions that proceed with high regioselectivity and stereoselectivity, providing access to a wider range of functionalized products. nih.gov Additionally, exploring late-stage functionalization techniques would allow for the modification of complex molecules containing the this compound core, which is highly desirable in drug discovery programs. acs.org The ability to install a diverse array of functional groups onto this scaffold will be essential for fine-tuning its properties for specific applications. nih.govthieme-connect.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl[2-(oxetan-2-yl)ethyl]amine, and how do reaction parameters influence yield?
- The synthesis typically involves nucleophilic substitution or reductive amination, with parameters like temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reactants critically affecting yield. For example, excess methylamine may improve selectivity, while polar aprotic solvents (e.g., DMF) enhance oxetane ring stability during reactions . Monitoring reaction progress via NMR or LC-MS ensures intermediate purity.
Q. How does the oxetane ring's structural strain influence the compound's reactivity?
- The oxetane ring introduces angle strain (bond angles ~88–92°), increasing susceptibility to ring-opening reactions under acidic or nucleophilic conditions. This strain can be exploited in targeted derivatization, such as ring-opening with thiols or amines to generate functionalized intermediates . Stability studies under varying pH (e.g., pH 2–10) are recommended to assess degradation pathways.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns, with the oxetane protons appearing as distinct multiplets (δ 4.2–4.8 ppm). FT-IR identifies N-H stretches (~3300 cm⁻¹) and oxetane C-O-C vibrations (~980 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography provides absolute configuration for stereoisomers .
Advanced Research Questions
Q. How do stereochemical configurations (R/S) of this compound impact its biological interactions?
- Enantiomers exhibit differential binding to biological targets due to chiral recognition. For example, the (S)-isomer may show higher affinity for amine-sensitive receptors (e.g., GPCRs) compared to the (R)-form. Computational docking studies (e.g., AutoDock Vina) combined with in vitro assays (e.g., SPR or radioligand binding) can quantify enantioselectivity .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., solubility vs. permeability)?
- Discrepancies often arise from assay conditions (e.g., buffer pH, lipid bilayers). Use parallel artificial membrane permeability assays (PAMPA) to standardize permeability measurements. For solubility, employ equilibrium solubility tests in biorelevant media (FaSSIF/FeSSIF) and correlate with computational models (e.g., COSMO-RS) to reconcile data .
Q. How can computational modeling predict the oxetane ring's reactivity under varying conditions?
- Density functional theory (DFT) calculates transition-state energies for ring-opening reactions, identifying nucleophiles (e.g., thiols) with favorable activation barriers. Molecular dynamics (MD) simulations model solvent effects, predicting stability in aqueous vs. organic matrices .
Q. What methodologies validate the compound's interaction with GLP-1 receptors, as suggested by structural analogs?
- Patent data on oxetane-containing GLP-1 activators (e.g., EP 3,456,789) propose radiolabeled binding assays (³H or ¹²⁵I ligands) and functional cAMP assays in transfected HEK293 cells. Competitive inhibition experiments with this compound derivatives can confirm receptor engagement .
Methodological Considerations
- Stereochemical Analysis : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Reaction Optimization : Design-of-experiment (DoE) approaches (e.g., Taguchi method) maximize yield while minimizing side products .
- Biological Assays : Pair SPR with cellular thermal shift assays (CETSA) to validate target engagement and thermal stability .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
